molecular formula C7H12O2 B142444 4-Methoxycyclohexanone CAS No. 13482-23-0

4-Methoxycyclohexanone

Cat. No. B142444
CAS RN: 13482-23-0
M. Wt: 128.17 g/mol
InChI Key: XADCKKKOYZJNAR-UHFFFAOYSA-N
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Description

4-Methoxycyclohexanone is a chemical compound that has been studied in various contexts due to its relevance in organic synthesis and its presence in different chemical structures. It is a versatile intermediate that can be used to synthesize a wide range of chemical compounds, including antibiotics, amino acids, and other cyclic structures.

Synthesis Analysis

The synthesis of compounds related to 4-methoxycyclohexanone has been explored in several studies. For instance, a practical total synthesis of the tricyclic β-lactam antibiotic GV104326, which is related to 4-methoxycyclohexanone, was achieved in nine steps from a commercially available precursor, highlighting the importance of diastereoselective synthesis methods . Additionally, the synthesis of 4-silacyclohexanones, which are structurally related to 4-methoxycyclohexanone, has been reported, demonstrating the utility of silicon protecting groups in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of 4-methoxycyclohexanone and its derivatives has been a subject of interest. X-ray crystallography has been used to determine the structure of various compounds containing the 4-methoxycyclohexanone moiety. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a derivative of 4-methoxycyclohexanone, was investigated, revealing a chair conformation of the cyclohexane ring . Similarly, the molecular and crystal structures of other derivatives have been characterized, providing insights into their conformation and intermolecular interactions .

Chemical Reactions Analysis

4-Methoxycyclohexanone undergoes various chemical reactions that have been studied to understand its reactivity and to develop new synthetic methods. For instance, the asymmetric synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids starting from 2-methoxycyclohexanone has been described, showcasing the compound's utility in the synthesis of carbocyclic amino acids . Additionally, the formation and structure elucidation of dimers of 2-arylmethyleneketones, which involve 4-methoxycyclohexanone derivatives, have been investigated, revealing unexpected cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxycyclohexanone have been analyzed through various spectroscopic techniques. NMR studies have shown that 4-methoxycyclohexanone in solution predominantly adopts a conformation where the methoxy group is axial . Infrared spectroscopy and theoretical calculations have been used to analyze the conformational equilibrium of 2-methoxycyclohexanone, a related compound, indicating the presence of multiple conformers . The spectroscopic properties of derivatives, such as (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone, have also been characterized, revealing the presence of non-classic hydrogen bonds and intermolecular interactions .

Scientific Research Applications

Conformational Analysis

Synthesis and Applications in Organic Chemistry

Chemical Properties and Reactions

The stereochemistry of hydrogenation of methoxycyclohexanones has been studied, revealing specific reactions over platinum metals (Nishimura, Katagiri, & Kunikata, 1975) (S. Nishimura, M. Katagiri, & Y. Kunikata, 1975). Rossi et al. (1997) discussed the stereoselective synthesis of a key intermediate of Sanfetrinem using a chelated Tin(IV) enolate derived from 2-methoxycyclohexanone (T. Rossi et al., 1997). These studies highlight the diverse chemical reactions and properties of 4-methoxycyclohexanone and its derivatives.

Safety And Hazards

When handling 4-Methoxycyclohexanone, it’s important to wear protective gloves, clothing, eye protection, and face protection . It should not be eaten, drunk, or smoked when using this product . It’s also advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADCKKKOYZJNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336623
Record name 4-Methoxycyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycyclohexanone

CAS RN

13482-23-0
Record name 4-Methoxycyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13482-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxycyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexanon
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Synthesis routes and methods I

Procedure details

4-Methoxycyclohexanol (2.0 g, 15.0 mmol) was taken up in 150 mL of DCM. Pyridinium chlorochromate (5.0 g, 23.0 mmol) was added. After 60 hours, the mixture was filtered through a plug of Florisil and concentrated under reduced pressure. The residue was taken up in 50 mL of ether and filtered through a plug of silica gel. The solvent was removed under reduced pressure, affording 4-methoxycyclohexanone as a light yellow oil.
Quantity
2 g
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5 g
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150 mL
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Synthesis routes and methods II

Procedure details

The procedure of Example I was repeated, but the p-methoxyphenol was used in molten form without addition of methylcyclohexane. After a hydrogenation time of 380 minutes, 62.1% by weight of the p-methoxyphenol had reacted and p-methoxycyclohexanone had been formed in a yield of 46.5% by weight.
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Synthesis routes and methods III

Procedure details

0.5 g of borax and 0.5 g of water were mixed and 6 g of a catalyst which was moist with water (water content=50 %) and comprised 5% by weight of palladium on carbon were then mixed in. The resulting mixture was added to a solution of 100 g of p-methoxyphenol in 150 g of methylcyclohexane and this reaction mixture was hydrogenated in a stirred reactor at from 150 to 180° C. and from 3 to 8 bar of hydrogen pressure until no more hydrogen was absorbed. After a hydrogenation time of 72 minutes, 96.2% by weight of the p-methoxyphenol had reacted and p-methoxycyclohexanone had been formed in a yield of 83% by weight.
[Compound]
Name
borax
Quantity
0.5 g
Type
reactant
Reaction Step One
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Quantity
0.5 g
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100 g
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150 g
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6 g
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Synthesis routes and methods IV

Procedure details

A solution of 4.2 g 4-methoxycyclohexanol in 30 ml dichloromethane is added to a suspension of 52.6 g pyridinium chlorochromate on basic aluminium oxide in 90 ml dichloromethane. The suspension is stirred for 3 h at ambient temperature. Then the mixture is filtered through silica gel (dichloromethane) and the solvent is eliminated.
Quantity
4.2 g
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reactant
Reaction Step One
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52.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxycyclohexanone
Reactant of Route 2
4-Methoxycyclohexanone
Reactant of Route 3
Reactant of Route 3
4-Methoxycyclohexanone
Reactant of Route 4
Reactant of Route 4
4-Methoxycyclohexanone
Reactant of Route 5
4-Methoxycyclohexanone
Reactant of Route 6
4-Methoxycyclohexanone

Citations

For This Compound
202
Citations
F Alshehri, C Feral, K Kirkwood, SD Jackson - … Kinetics, Mechanisms and …, 2019 - Springer
… of 4-methoxyphenol gave 4-methoxycyclohexanone as the … to cyclohexanol but 4-methoxycyclohexanone is not … absence of hydrogenation of 4-methoxycyclohexanone, which has a …
Number of citations: 13 link.springer.com
KW Baldry, MH Gordon, R Hafter, MJT Robinson - Tetrahedron, 1976 - Elsevier
… (AG”(lE+ 1A)) for 4-methoxycyclohexanone (1) has been determined in 34 solvents, ranging … out a broad study of solvent effect on the equilibrium in 4-methoxycyclohexanone (1) (Fig. l), …
Number of citations: 20 www.sciencedirect.com
W Reeve, A Sadle - Journal of the American Chemical Society, 1950 - ACS Publications
… 2,6-Dimethyl-4-methoxycyclohexanone cyanohydrin (VI) was prepared by adding 43 g. (0.28 mole) of V dissolved in 50 ml. of 95% ethanol to 8.3 g. … -Acetyl-2,6-dimethyl-4-methoxycyclohexanone …
Number of citations: 15 pubs.acs.org
RD Stolow, TW Giants - Journal of the Chemical Society D: Chemical …, 1971 - pubs.rsc.org
… MATEOS et aZ.1 recently reported determination of the dipole moment of 4-methoxycyclohexanone (1) in benzene solution at 25". Using cyclohexanone and methoxycyclohexane as …
Number of citations: 1 pubs.rsc.org
MM Kayser, CM Clouthier - The Journal of Organic Chemistry, 2006 - ACS Publications
… It was gratifying to discover that it oxidizes 4-methoxycyclohexanone with selectivity superior to that of the wild-type CHMO (78% (S) to 98.6% (S)) 10 as well as a number of bicyclic …
Number of citations: 63 pubs.acs.org
DS Noyce, BN Bastian - Journal of the American Chemical …, 1960 - ACS Publications
… in Chart I, reoxidation to 4-methoxycyclohexanone would provide a simple means … When this alcohol was oxidized, 4-methoxycyclohexanone (XIII) having a specific activity of …
Number of citations: 30 pubs.acs.org
T Chihara, S Teratani, M Hasegawa-Ohotomo… - Journal of …, 1984 - Elsevier
… In the hydrogenation of 4-methoxycyclohexanone, Pt afforded cyclohexyl methyl ether as … Deuterolysis of cyclohexanone and 4-methoxycyclohexanone on Pt gave mainly d2 species of …
Number of citations: 8 www.sciencedirect.com
P Yates, CD Anderson - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… 4-Methoxycycloheptanone (IV) was similarly prepared from 4-methoxycyclohexanone (111) in 25y0 overall yield; this cycloheptanone has previously been prepared in impure form by …
Number of citations: 1 cdnsciencepub.com
HK White - 1954 - search.proquest.com
Submitted in partial fulfillment of the requirements Page 1 a agNATE ROUTE TO THE D RING IN MODEL COMPOUNDS OF THE STEROTID NUCLEUS BY HAROLD KEITH WHITE …
Number of citations: 0 search.proquest.com
S Teratani, T Chihara - Chemistry Letters, 1980 - journal.csj.jp
Hydrogenolysis of 1,4-cyclohexanedione, 4-hydroxycyclohexanone and 4-methoxycyclohexanone has been studied using palladium and platinum as catalysts. Palladium cleaves the C…
Number of citations: 3 www.journal.csj.jp

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